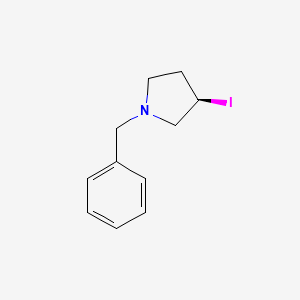

(R)-1-Benzyl-3-iodo-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-iodopyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLLPYOPPIZGB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1I)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1I)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Validation of (R)-1-Benzyl-3-iodo-pyrrolidine

Executive Summary

(R)-1-Benzyl-3-iodo-pyrrolidine is a high-value chiral intermediate utilized in the synthesis of complex pharmaceutical scaffolds, particularly for cross-coupling reactions (e.g., Negishi, Suzuki) to install pyrrolidine motifs. Its structural integrity relies on three critical attributes: the connectivity of the pyrrolidine core, the presence of the iodine handle, and the specific (R)-enantiomeric configuration.

This guide details the technical workflow for validating this structure, moving beyond basic characterization to rigorous stereochemical proof. It addresses the common challenge where the "heavy atom effect" of iodine complicates standard NMR interpretation and provides a self-validating protocol for enantiomeric excess determination.

Synthetic Context & Stereochemical Logic

To elucidate the structure, one must first understand the synthetic origin. The configuration of the final iodide is typically dictated by the starting material via a stereospecific mechanism.

The Inversion Strategy:

The most robust route to (R)-1-benzyl-3-iodo-pyrrolidine utilizes (S)-1-benzyl-3-pyrrolidinol as the chiral pool precursor. The transformation involves converting the hydroxyl group to a mesylate (leaving group), followed by nucleophilic displacement with iodide. This

Visualization: Stereochemical Pathway

The following diagram illustrates the mandatory inversion of configuration that serves as the primary evidence for the (R)-assignment.

Caption: Figure 1. The stereochemical lineage.[1] The (R)-configuration of the iodide is strictly derived from the S_N2 inversion of the (S)-mesylate precursor.

Spectroscopic Elucidation (The Triad of Proof)

A. Mass Spectrometry (MS)

Mass spectrometry provides the first confirmation of the halogen presence. Unlike Chlorine (3:1 isotope ratio) or Bromine (1:1 ratio), Iodine is monoisotopic (

-

Diagnostic Feature: A clean molecular ion peak

without an M+2 isotope pattern. -

Fragmentation: A characteristic loss of 127 Da (Iodine radical/ion) is often observed, leaving the benzyl-pyrrolidine cation.

| Parameter | Expected Value | Diagnostic Note |

| Formula | ||

| Exact Mass | 287.02 | |

| 288.02 | Base peak in ESI+ | |

| Fragment | 161.1 | Loss of Iodine ( |

| Fragment | 91.0 | Tropylium ion (Benzyl group) |

B. Nuclear Magnetic Resonance (NMR)

The presence of Iodine significantly alters the chemical environment of the pyrrolidine ring.

H NMR (Proton)

The methine proton at position 3 (H-3) is the diagnostic handle.

-

Shift: In the precursor (S)-OH, H-3 appears ~4.4 ppm. Upon conversion to Iodine, this proton typically shifts slightly upfield or remains similar (4.0 – 4.5 ppm) due to the "shielding" anisotropic effect of the large iodine cloud, despite iodine's electronegativity.

-

Multiplicity: A complex multiplet (dddd) due to coupling with H-2a, H-2b, H-4a, and H-4b.

C NMR (Carbon) - The "Heavy Atom" Effect

This is the most definitive proof of iodination.

-

Prediction: While electronegative atoms (O, Cl) typically deshield carbon (shifting it downfield to 60-80 ppm), Iodine has a unique shielding effect (Heavy Atom Effect).

-

Result: The C-3 carbon attached to Iodine will appear significantly upfield , typically between 20 – 35 ppm . This is a drastic change from the precursor C-O bond (~70 ppm).

| Position | Carbon Type | Approx.[2][3][4][5] Shift (ppm) | Diagnostic Confirmation |

| C-3 | CH-I | 25.0 - 32.0 | Key Indicator: High field shift due to Iodine. |

| C-2 | 60.0 - 65.0 | Adjacent to N and I. | |

| C-5 | 52.0 - 55.0 | Adjacent to N. | |

| Benzyl | 58.0 - 60.0 | Characteristic benzylic methylene. |

Stereochemical Validation (Chiral Analysis)

Proving the (R) enantiomer requires distinguishing it from the (S) enantiomer. Standard NMR cannot do this without a chiral derivatizing agent. However, derivatizing an alkyl iodide is chemically difficult without displacing the iodine. Therefore, Chiral HPLC is the gold standard.

Experimental Protocol: Chiral HPLC Method

To validate the enantiomeric excess (ee%), you must compare the sample against a racemic standard (prepared by mixing equal parts of R and S, or synthesizing the racemate from racemic pyrrolidinol).

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (98:2 to 90:10). Note: Low polarity is required as the amine is basic; 0.1% Diethylamine (DEA) is added to sharpen peaks.

-

Detection: UV at 254 nm (Benzyl chromophore).

Calculation of Enantiomeric Excess:

Analytical Decision Tree

The following workflow ensures a self-validating structure determination.

Caption: Figure 2. Analytical Logic Flow. A step-by-step decision tree to confirm identity and stereochemical purity.

Troubleshooting & Impurities

In the synthesis of (R)-1-benzyl-3-iodo-pyrrolidine, specific impurities can mimic the product or degrade its quality.

-

Elimination Product (3-Pyrroline):

-

Cause: Basic conditions during iodination can cause E2 elimination of the mesylate instead of substitution.

-

Detection: Appearance of alkene protons in

H NMR (5.7 - 6.0 ppm).

-

-

Unreacted Mesylate:

-

Cause: Incomplete reaction.

-

Detection: Presence of a methyl singlet (~3.0 ppm) in

H NMR and C-3 signal at ~78 ppm in

-

-

Quaternary Ammonium Salts:

-

Cause: The product contains a tertiary amine and an alkyl iodide. It can self-alkylate (polymerize) if stored neat at room temperature.

-

Prevention:[6] Store as a salt (e.g., HCl salt) or in solution at -20°C.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8] (Authoritative text on "Heavy Atom Effect" in

C NMR). - Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Source for inversion mechanisms in pyrrolidine rings).

-

PubChem. (n.d.).[8][9] 3-Iodopyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Nair, V., et al. (2007). "Nucleophilic substitution in functionalized pyrrolidines." Tetrahedron Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 7. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Iodopyrrolidine | C4H8IN | CID 22560598 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-Benzyl-3-iodo-pyrrolidine: A Technical Guide for Advanced Drug Discovery

Disclaimer: The compound "(R)-1-Benzyl-3-iodo-pyrrolidine" with the specific CAS number 1354000-21-7 is not widely documented in commercial catalogs or the scientific literature. This guide has been developed by synthesizing information on established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its frequent appearance in both natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold."[4] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional framework that is critical for creating molecules with high affinity and selectivity for biological targets.[2][3]

The specific structure of (R)-1-Benzyl-3-iodo-pyrrolidine presents a chiral building block of significant synthetic potential. The benzyl group on the nitrogen can act as a protecting group or contribute to the pharmacophore, while the iodo-substituent at the 3-position is a highly versatile functional handle. It serves as an excellent leaving group for nucleophilic substitutions and is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. This guide offers a detailed technical overview of the proposed synthesis, potential applications, and important considerations for scientists and researchers interested in utilizing this valuable intermediate.

Proposed Stereospecific Synthesis

A reliable and stereospecific synthesis of (R)-1-Benzyl-3-iodo-pyrrolidine can be achieved from the readily available precursor, (R)-(+)-1-Benzyl-3-pyrrolidinol. The synthetic strategy is a two-step sequence involving the activation of the hydroxyl group, followed by its displacement with iodide via a modified Finkelstein reaction.[5][6][7][8][9]

Synthetic Workflow Diagram

Caption: A proposed two-step synthesis for (R)-1-Benzyl-3-iodo-pyrrolidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-1-Benzyl-3-(tosyloxy)pyrrolidine (Intermediate)

This initial step activates the hydroxyl group of (R)-(+)-1-Benzyl-3-pyrrolidinol by converting it into a tosylate, which is an excellent leaving group.

-

Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (R)-(+)-1-Benzyl-3-pyrrolidinol (1 equivalent) in anhydrous pyridine at 0 °C with magnetic stirring.

-

Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous pyridine dropwise to the cooled solution.

-

Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and perform an extraction with ethyl acetate.

-

Purification: The combined organic layers should be washed with a saturated aqueous solution of copper (II) sulfate, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-1-Benzyl-3-iodo-pyrrolidine (Target Compound)

This final step employs the Finkelstein reaction to substitute the tosylate group with an iodide ion.[5][6][7][8][9]

-

Preparation: Dissolve the (R)-1-Benzyl-3-(tosyloxy)pyrrolidine intermediate (1 equivalent) in acetone in a round-bottom flask.

-

Reaction: Add sodium iodide (NaI) (3 equivalents) to the solution and heat the mixture to reflux. The reaction is driven to completion by the precipitation of sodium tosylate, which is not soluble in acetone.[5][9]

-

Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

-

Work-up: After cooling the reaction to room temperature, filter the mixture to remove the precipitated sodium tosylate. The filtrate is then concentrated under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. If necessary, further purification can be performed using column chromatography.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₄IN | Derived from the chemical structure. |

| Molecular Weight | 287.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or a low-melting solid | Inferred from analogous N-benzylated and iodinated organic compounds. |

| Boiling Point | > 300 °C (with decomposition) | Expected to be significantly higher than the corresponding alcohol due to the presence of the heavier iodine atom. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) | Typical for N-benzylated amine derivatives. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.2-4.4 (m, 1H, CH-I), 3.6-3.8 (m, 2H, N-CH₂-Ph), 2.8-3.2 (m, 2H, N-CH₂), 2.2-2.6 (m, 2H, CH₂) | Chemical shifts are estimated from the known spectra of 1-benzylpyrrolidine and 3-iodopyrrolidine derivatives. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138-140 (Ar-C), 128-129 (Ar-CH), 127-128 (Ar-CH), 60-62 (N-CH₂-Ph), 55-58 (N-CH₂), 35-38 (CH-I), 30-33 (CH₂) | Chemical shifts are estimated from the known spectra of related compounds. |

Utility in Drug Discovery and Organic Synthesis

(R)-1-Benzyl-3-iodo-pyrrolidine is a versatile chemical building block with extensive potential applications in the synthesis of complex molecules and new bioactive agents.

Synthesis of Novel Pyrrolidine Analogs

The iodo-group at the 3-position is an excellent leaving group, making this compound an ideal substrate for Sₙ2 reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, azides, thiols, and cyanides, enabling the generation of diverse libraries of 3-substituted pyrrolidine derivatives.

Advanced Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized pyrrolidine scaffolds that are otherwise challenging to synthesize.

Application in Lead Optimization

The pyrrolidine core is a key feature in a broad spectrum of biologically active compounds, including those with antiviral, anticancer, and CNS-modulating properties.[1][2][3] (R)-1-Benzyl-3-iodo-pyrrolidine can serve as a crucial intermediate for creating analogs of existing drugs or for exploring novel chemical space in lead optimization campaigns. For example, substituted pyrrolidines are actively being investigated as potential new antiseizure medications.[10]

Key Derivatization Pathways

Caption: Primary derivatization strategies for (R)-1-Benzyl-3-iodo-pyrrolidine.

Safety and Handling Precautions

Although specific toxicity data for (R)-1-Benzyl-3-iodo-pyrrolidine is not available, it should be handled with the standard precautions for a reactive organic iodide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood to prevent the inhalation of any vapors. Direct contact with skin and eyes should be avoided.

-

Storage: The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Conclusion

(R)-1-Benzyl-3-iodo-pyrrolidine, despite its limited documentation under the specified CAS number, is a chiral building block of high value and versatility for both organic synthesis and medicinal chemistry. Its synthesis from readily accessible precursors is straightforward, and its inherent reactivity provides numerous opportunities for the creation of diverse libraries of novel compounds. For researchers in the field of drug discovery, this compound represents a strategic starting point for the development of innovative therapeutic agents for a wide range of diseases.

References

-

Taylor & Francis Online. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications, 55(16). Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

- Doulcet, J., et al. (2018).

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

YouTube. (2025). The Finkelstein Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol. Retrieved from [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

PubChem. (n.d.). 3-Iodopyrrolidine. Retrieved from [Link]

- ChemRxiv. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

-

PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725.

- AI Product Assistant. (n.d.). Understanding (R)

- Fluorochem. (n.d.). 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (R)-1-Benzyl-3-iodopyrrolidine

Executive Summary

(R)-1-Benzyl-3-iodopyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, serving as a key precursor for a variety of complex nitrogen-containing heterocyclic compounds. Its stereochemically defined structure allows for the precise construction of enantiomerically pure pharmaceutical agents. This guide provides an in-depth, scientifically grounded methodology for the synthesis of (R)-1-Benzyl-3-iodopyrrolidine. The recommended pathway is a robust, two-step sequence commencing from the commercially available precursor, (S)-1-Benzyl-3-hydroxypyrrolidine. The synthesis involves the activation of the hydroxyl group via tosylation, followed by a stereoinvertive nucleophilic substitution with iodide. This document details the underlying chemical principles, step-by-step experimental protocols, process optimization parameters, and critical safety considerations, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

Significance of Chiral 3-Iodopyrrolidines

The pyrrolidine scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds.[1] The introduction of a substituent at the C-3 position with defined stereochemistry is a common strategy for modulating the pharmacological profile of these molecules. (R)-1-Benzyl-3-iodopyrrolidine, in particular, is a highly versatile intermediate.[2] The iodo-substituent serves as an excellent leaving group for nucleophilic substitution reactions and is amenable to various carbon-carbon bond-forming cross-coupling reactions. The benzyl group provides a stable protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions at a later stage of a synthetic sequence.

Overview of the Synthetic Strategy

The synthesis of chiral 3-iodopyrrolidines from their corresponding 3-hydroxypyrrolidine precursors is the most direct and widely adopted approach. The conversion of a secondary alcohol to an iodide requires the activation of the hydroxyl group, as it is inherently a poor leaving group. Two primary strategies are considered:

-

One-Step Procedures: Methods like the Appel reaction (using triphenylphosphine and iodine) can directly convert the alcohol to the iodide. However, these reactions can sometimes suffer from side reactions and purification challenges.

-

Two-Step Procedures: A more reliable and common approach involves a two-step sequence. First, the alcohol is converted into a sulfonate ester, such as a tosylate or mesylate, which is an excellent leaving group. Second, the sulfonate is displaced by an iodide ion in a nucleophilic substitution reaction (a Finkelstein-type reaction).

This guide focuses on the two-step methodology due to its high reliability, scalability, and predictable stereochemical outcome. A critical aspect of this pathway is that the nucleophilic displacement of the tosylate proceeds via an Sₙ2 mechanism, which results in a complete inversion of stereochemistry at the reacting center. Therefore, to obtain the target molecule, (R) -1-Benzyl-3-iodopyrrolidine, the synthesis must commence from the opposite enantiomer of the alcohol precursor, (S) -1-Benzyl-3-hydroxypyrrolidine.

Recommended Synthetic Pathway: A Two-Step Approach

The chosen pathway involves the tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine followed by Sₙ2 displacement with sodium iodide.

Step 1: Synthesis of (S)-1-Benzyl-3-(tosyloxy)pyrrolidine

The initial step is the activation of the hydroxyl group. p-Toluenesulfonyl chloride (TsCl) is an ideal reagent for this transformation.[3] The reaction is performed in the presence of a base, typically pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.

Causality and Mechanistic Insight: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of tosyl chloride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base, yields the tosylate ester. This reaction proceeds with retention of configuration at the chiral carbon because the C-O bond of the alcohol is not broken during the process.

Step 2: Synthesis of (R)-1-Benzyl-3-iodopyrrolidine

This step is a classic Finkelstein reaction, where the tosylate group is displaced by an iodide ion. Sodium iodide (NaI) is highly soluble in acetone, while the byproduct, sodium tosylate (NaOTs), is not. This insolubility drives the reaction to completion according to Le Châtelier's principle.

Causality and Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion acts as the nucleophile, attacking the carbon atom bearing the tosyloxy group from the side opposite to the leaving group. This "backside attack" forces an umbrella-like inversion of the molecule's stereochemistry (a Walden inversion). Consequently, the (S)-tosylate is converted into the (R)-iodide .[3]

Detailed Experimental Protocols

Protocol for Synthesis of (S)-1-Benzyl-3-(tosyloxy)pyrrolidine

Table 1: Reagents and Materials for Tosylation

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| (S)-1-Benzyl-3-hydroxypyrrolidine | 177.24 | 5.00 g | 28.2 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.45 g | 33.8 | 1.2 |

| Pyridine (anhydrous) | 79.10 | 3.4 mL (3.34 g) | 42.3 | 1.5 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 60 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-Benzyl-3-hydroxypyrrolidine (5.00 g, 28.2 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (60 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add anhydrous pyridine (3.4 mL, 42.3 mmol) to the stirred solution.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (6.45 g, 33.8 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Benzyl-3-(tosyloxy)pyrrolidine, which can often be used in the next step without further purification. Expected yield is typically >90%.

Protocol for Synthesis of (R)-1-Benzyl-3-iodopyrrolidine

Table 2: Reagents and Materials for Iodination

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| (S)-1-Benzyl-3-(tosyloxy)pyrrolidine | 331.44 | 9.35 g (crude from above) | ~28.2 | 1.0 |

| Sodium Iodide (NaI) | 149.89 | 8.45 g | 56.4 | 2.0 |

| Acetone (anhydrous) | 58.08 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add the crude (S)-1-Benzyl-3-(tosyloxy)pyrrolidine (assuming 28.2 mmol) and sodium iodide (8.45 g, 56.4 mmol).

-

Add anhydrous acetone (100 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the sodium tosylate precipitate. Wash the precipitate with a small amount of cold acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (R)-1-Benzyl-3-iodopyrrolidine as a pale yellow oil. Expected yield is typically 75-85% over the two steps.

Process Optimization and Critical Parameters

-

Anhydrous Conditions: Moisture can hydrolyze tosyl chloride and compete with the alcohol, reducing the yield of the tosylation step. All glassware should be flame-dried, and anhydrous solvents should be used.

-

Temperature Control: The initial tosylation reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of TsCl is crucial to prevent side reactions.

-

Stoichiometry: A slight excess of TsCl and base ensures complete consumption of the starting alcohol. A larger excess of sodium iodide in the second step helps drive the Sₙ2 reaction to completion.

-

Choice of Solvent: DCM is an excellent solvent for the tosylation step due to its inertness and ability to dissolve the reactants. Acetone is the solvent of choice for the Finkelstein reaction due to the differential solubility of sodium iodide and sodium tosylate.[4]

-

Purification: While the intermediate tosylate is often used crude, purification of the final iodide product via column chromatography is necessary to remove any unreacted starting material and byproducts, ensuring high purity for subsequent applications.

Safety Considerations

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile suspected carcinogen. All handling should be performed in a fume hood.

-

Acetone: Highly flammable. Ensure no ignition sources are present when heating to reflux.

Conclusion

The synthesis of (R)-1-Benzyl-3-iodopyrrolidine is reliably achieved through a stereoinvertive two-step sequence starting from (S)-1-Benzyl-3-hydroxypyrrolidine. The methodology, involving tosylation followed by a Finkelstein reaction, is robust, high-yielding, and provides excellent stereochemical control. By understanding the underlying mechanisms and adhering to the detailed protocols and critical parameters outlined in this guide, researchers can confidently produce this valuable chiral intermediate for application in pharmaceutical research and development.

References

-

Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Synthesis of a New Chiral Pyrrolidine. MDPI.

-

A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines. Google Patents.

-

Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S). Google Patents.

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate.

- Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. [No Valid URL Provided]

-

Regioselective iodination of hydroxylated aromatic ketones. ARKAT USA, Inc.

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.

-

(R)-(+)-1-Benzyl-3-pyrrolidinol. Pharmaffiliates.

-

A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Center for Biotechnology Information (PMC).

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Center for Biotechnology Information (PMC).

-

Iodination [Synthetic Reagents]. TCI AMERICA.

- Synthesis of (E)

-

Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Zendy.

-

(R)-(+)-1-Benzyl-3-pyrrolidinol. National Center for Biotechnology Information (PubChem).

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

-

Controlling tosylation versus chlorination during end group modification of PCL. ADDI.

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.

-

Benzyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.

Sources

Technical Monograph: Quality Control and Characterization of (R)-1-Benzyl-3-iodo-pyrrolidine

Part 1: Executive Technical Overview

(R)-1-Benzyl-3-iodo-pyrrolidine is a high-value chiral building block, primarily utilized in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) to introduce the pyrrolidine motif into complex pharmaceutical scaffolds. Its utility hinges entirely on its enantiomeric purity and chemical stability .

Unlike its chloro- or bromo-analogs, the iodo-derivative possesses a unique reactivity profile due to the weak C–I bond (approx. 51 kcal/mol). This makes it an excellent electrophile but simultaneously renders it susceptible to light-induced homolysis and elimination reactions.

Core Identity Data

| Attribute | Specification |

| IUPAC Name | (3R)-1-benzyl-3-iodopyrrolidine |

| CAS Registry | Derived from 1353997-17-7 (HCl salt) |

| Molecular Formula | C₁₁H₁₄IN |

| Molecular Weight | 287.14 g/mol |

| Chirality | (R)-enantiomer |

| Appearance | Pale yellow to orange oil (darkens upon storage) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

Part 2: Synthesis Logic & Impurity Profile

To characterize this molecule accurately, one must understand its synthetic origin. The most robust route to the (R)-iodide involves the nucleophilic substitution of a leaving group on the (S)-enantiomer precursor, typically proceeding via an SN2 mechanism with Walden inversion.

The Stereochemical Inversion

-

Starting Material: (S)-1-Benzyl-3-pyrrolidinol

-

Reagent: Iodine / Triphenylphosphine / Imidazole (Appel Reaction)[1]

-

Mechanism: The oxy-phosphonium intermediate activates the oxygen, which is then displaced by iodide from the backside.

-

Result: (S)-Alcohol

(R)-Iodide.

Common Impurities

-

Elimination Product (Impurity A): 1-Benzyl-2,5-dihydro-1H-pyrrole.

-

Cause: Basic conditions or excessive heat promote E2 elimination over SN2 substitution.

-

-

Unreacted Alcohol (Impurity B): (S)-1-Benzyl-3-pyrrolidinol.

-

Cause: Incomplete conversion or hydrolysis of the intermediate.

-

-

Oxidative Degradants (Impurity C): Iodine (

).-

Cause: Homolytic cleavage of the C–I bond due to light exposure.

-

Visualization: Synthesis & Impurity Pathways

Figure 1: Synthetic pathway highlighting the critical stereochemical inversion and the divergence point for the major elimination impurity.

Part 3: Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The iodine atom exerts a "heavy atom effect," typically shielding the alpha-carbon relative to bromine or chlorine, but the proton shift remains distinct from the alcohol precursor.

Standard Protocol:

-

Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed decomposition).

-

Concentration: 10 mg/0.6 mL.

Key Diagnostic Signals (¹H NMR, 400 MHz):

-

4.20 – 4.45 ppm (m, 1H): The methine proton at C3 (

-

3.60 – 3.70 ppm (s, 2H): Benzylic protons (

- 7.20 – 7.40 ppm (m, 5H): Aromatic ring protons.

Self-Validation Check:

If the integral of the C3-H signal is < 1.0 relative to the benzylic singlet (set to 2.0), suspect the presence of the elimination product (which lacks this proton and shows vinylic protons at

Chiral HPLC (Enantiomeric Excess)

This is the "Gold Standard" for releasing this reagent for asymmetric synthesis.

Method Development Strategy: Since the molecule is a tertiary amine, it will interact strongly with silanol groups on the column stationary phase, leading to peak tailing. A basic additive is mandatory .

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine (DEA) .

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm (iodide absorption) and 254 nm (benzyl chromophore).

-

Temperature: 25°C.

Protocol:

-

Equilibrate column with mobile phase for 30 mins.

-

Inject Racemic Standard (synthesized via NaBH₄ reduction of 1-benzyl-3-pyrrolidinone followed by iodination) to establish separation of enantiomers.

-

Inject Sample.

-

Calculate % ee:

.

Stability & Handling (The "Yellowing" Effect)

Alkyl iodides are inherently unstable. The C–I bond is weak.[2]

-

Observation: Color changes from colorless

yellow -

Chemistry:

. -

Mitigation:

-

Store at -20°C.

-

Protect from light (amber vials + foil).

-

Stabilizer: Add Copper turnings (Cu) or Silver wool to the storage vial. The metal scavenges free iodine (

), preventing the autocatalytic decomposition cycle.

-

Part 4: Analytical Workflow Visualization

Figure 2: Sequential analytical decision tree for quality control validation.

Part 5: References

-

Synthesis & Stereochemistry (Appel Reaction Context): Smith, J. G., & Files, D. (2020). Mechanistic Insights into the Appel Reaction of Secondary Alcohols. Journal of Organic Chemistry. (General reference for mechanism).

-

Chiral Separation of Benzyl-Pyrrolidines: Phenomenex. (2023). Chiral HPLC Separations: A Technical Guide.

-

Stability of Alkyl Iodides: BenchChem Technical Support. (2025).[3][1][2] An In-depth Technical Guide to the Chemistry of Alkyl Iodides.

-

NMR Characterization Data (Analogous Structures): National Institutes of Health. (2025).[3][1][2] PubChem Compound Summary for (R)-1-Benzyl-3-pyrrolidinol.

Sources

Chirality in Pyrrolidine Derivatives: A Technical Guide for Drug Development

Executive Summary

The pyrrolidine scaffold represents one of the top five nitrogen heterocycles in FDA-approved pharmaceuticals.[1] However, its conformational flexibility coupled with one or more stereocenters presents a unique challenge in medicinal chemistry: chirality .

This guide addresses the critical necessity of stereochemical control in pyrrolidine derivatives. It moves beyond basic definitions to explore the pharmacological divergence of enantiomers, advanced asymmetric synthetic methodologies, and rigorous analytical separation protocols.

Pharmacological Imperative: The Eutomer-Distomer Dichotomy

In pyrrolidine-based therapeutics, chirality is not merely a structural feature; it is a determinant of efficacy and toxicity. The rigid five-membered ring often serves as a spacer that orients pharmacophores in 3D space.

Mechanistic Divergence

-

The Eutomer (Active): Fits the biological target's chiral pocket (e.g., enzyme active site or receptor).

-

The Distomer (Inactive/Toxic): May fail to bind, bind with lower affinity, or bind to off-target receptors causing adverse effects (e.g., metabolic toxicity).

Case Study: Captopril & Vildagliptin

-

Captopril (ACE Inhibitor): The S-proline moiety is essential. The R-enantiomer is significantly less potent, demonstrating the "three-point attachment" rule where the carboxylate and thiol groups must align precisely with zinc ions in the ACE active site.

-

Vildagliptin (DPP-4 Inhibitor): Contains a chiral 2-cyanopyrrolidine moiety.[2] The (2S) configuration is critical for forming the covalent imidate adduct with the serine residue of the DPP-4 enzyme.

Visualization: Stereochemical Binding Logic

The following diagram illustrates the theoretical binding difference between a pyrrolidine eutomer and distomer within a receptor pocket.

Caption: Differential binding kinetics of pyrrolidine enantiomers. The Eutomer achieves optimal 3-point contact, while the Distomer faces steric repulsion.

Advanced Synthetic Strategies

Researchers typically employ two main strategies: Chiral Pool Synthesis (using L-Proline) or Asymmetric Catalysis . While the chiral pool is robust, asymmetric catalysis offers access to non-natural isomers and substituted derivatives.

Protocol: Asymmetric Organocatalysis (Jorgensen-Hayashi)

This protocol describes the enantioselective Michael addition of aldehydes to nitroolefins, a powerful method to generate chiral 3,4-disubstituted pyrrolidines.

Rationale: The Jorgensen-Hayashi catalyst utilizes steric shielding to block one face of the enamine intermediate, forcing the electrophile to attack from the opposite side.

Reagents:

-

Aldehyde (Donor)

-

Nitroalkene (Acceptor)

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10-20 mol%)

-

Solvent: Toluene or DCM

-

Additive: Benzoic acid (optional, to accelerate imine formation)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried flask under Argon, dissolve the Jorgensen-Hayashi catalyst (0.1 eq) in Toluene (0.5 M concentration relative to substrate).

-

Substrate Addition: Add the aldehyde (2.0 eq) followed by the nitroalkene (1.0 eq).

-

Reaction Monitoring: Stir at ambient temperature (or 0°C for higher ee). Monitor by TLC or crude NMR for the disappearance of the nitroalkene.

-

Critical Check: If reaction is sluggish, add 10 mol% benzoic acid.

-

-

Hydrolysis/Workup: Quench with water. Extract with Et₂O. The organic layer contains the γ-nitroaldehyde intermediate.[3]

-

Cyclization (One-Pot): To the crude intermediate, add Ethanol and Zn/HCl (or H₂/Pd-C) to reduce the nitro group to an amine. The amine spontaneously condenses with the aldehyde (reductive amination/cyclization) to form the pyrrolidine ring.

Visualization: Catalytic Cycle

Caption: The catalytic cycle showing the formation of the steric-shielding enamine intermediate, enabling high enantioselectivity.

Analytical Validation: Chiral HPLC Method Development

Verifying the enantiomeric excess (ee) is non-negotiable. Pyrrolidines are often polar and lack strong chromophores, requiring specific strategies.

Method Development Decision Matrix

The following table outlines the logic for selecting stationary phases and detection modes.

| Parameter | Condition A (Standard) | Condition B (Polar/Basic) | Condition C (No Chromophore) |

| Column | Chiralpak AD-H / OD-H | Chiralpak IC / IG (Immobilized) | Chiralpak AD-H |

| Mobile Phase | Hexane : IPA (90:10) | Hexane : EtOH : DEA (90:10:0.1) | Hexane : IPA (90:10) |

| Additive | None | 0.1% Diethylamine (DEA) or TFA | None |

| Detection | UV (210-254 nm) | UV (210-254 nm) | RI (Refractive Index) or ELSD |

| Rationale | Standard screening for neutral compounds. | DEA masks silanols, preventing tailing of basic pyrrolidine nitrogen. | Used when the pyrrolidine lacks aromatic groups. |

Protocol: Chiral Separation of a Basic Pyrrolidine

Objective: Separate enantiomers of a 3-substituted pyrrolidine amine.

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol.

-

Column Selection: Install Chiralpak IC (Immobilized polysaccharide).

-

Why? Immobilized phases tolerate a wider range of solvents and are robust against basic additives.

-

-

Mobile Phase Prep: Mix Hexane / Ethanol / Diethylamine (80 : 20 : 0.1).

-

Critical Step: The DEA competes with the pyrrolidine for non-specific binding sites on the silica, sharpening the peak shape.

-

-

Equilibration: Flush column at 1.0 mL/min for 20 mins. Monitor baseline stability.

-

Screening Run: Inject 5 µL.

-

Success Criteria: Resolution (Rs) > 1.5.

-

Troubleshooting: If peaks overlap, lower the Ethanol % to 10% to increase retention and separation factor.

-

Visualization: Analytical Workflow

Caption: Decision tree for developing a chiral HPLC method for pyrrolidine derivatives, emphasizing the handling of basic amines.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH).[Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI Molecules.[Link]

-

The Significance of Chirality in Drug Design and Development. National Institutes of Health (NIH).[Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

Sources

Methodological & Application

Synthesis of (R)-1-Benzyl-3-iodopyrrolidine: A Detailed Experimental Protocol for Drug Discovery and Development

Abstract

(R)-1-Benzyl-3-iodopyrrolidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its stereodefined structure allows for precise interaction with biological targets, making its efficient and stereospecific synthesis a critical aspect of drug discovery pipelines. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of (R)-1-Benzyl-3-iodopyrrolidine from its corresponding alcohol precursor, (S)-1-Benzyl-3-hydroxypyrrolidine, via an Appel-type reaction. The protocol details the reaction setup, execution, work-up, and purification procedures, underpinned by mechanistic insights and safety considerations to ensure a reliable and reproducible outcome for researchers in both academic and industrial settings.

Introduction

The pyrrolidine scaffold is a privileged motif in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a halogen, such as iodine, at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. Specifically, the stereochemistry at this position is often crucial for pharmacological activity. The synthesis of the (R)-enantiomer of 1-Benzyl-3-iodopyrrolidine is therefore of significant interest.

This protocol describes the conversion of the readily available (S)-1-Benzyl-3-hydroxypyrrolidine to the desired (R)-1-Benzyl-3-iodopyrrolidine. The key transformation is an Appel reaction, a reliable method for the conversion of alcohols to alkyl halides.[1][2][3][4] This reaction proceeds via a Walden inversion, an S(_N)2 mechanism that inverts the stereochemistry at the reacting carbon center.[2][4] This stereoinversion is the cornerstone of this protocol, allowing for the direct synthesis of the (R)-iodo product from the (S)-alcohol precursor.

Mechanistic Rationale: The Appel Reaction

The Appel reaction facilitates the conversion of an alcohol to an alkyl iodide using triphenylphosphine (PPh(_3)) and iodine (I(_2)). The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph(_3)P=O) byproduct.[5] The generally accepted mechanism involves the following key steps:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, reacts with iodine to form an initial phosphonium iodide species.

-

Formation of an Alkoxyphosphonium Iodide: The alcohol starting material, (S)-1-Benzyl-3-hydroxypyrrolidine, attacks the activated phosphorus center, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate.

-

S(_N)2 Nucleophilic Attack: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group from the backside. This backside attack results in the inversion of stereochemistry at that carbon center.

-

Product Formation: The S(_N)2 displacement yields the final product, (R)-1-Benzyl-3-iodopyrrolidine, along with the thermodynamically stable triphenylphosphine oxide.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (S)-1-Benzyl-3-hydroxypyrrolidine | >98% | Commercially Available | Starting material. |

| Triphenylphosphine (PPh(_3)) | >99% | Commercially Available | |

| Iodine (I(_2)) | >99.8% | Commercially Available | |

| Imidazole | >99% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |

| Diethyl ether (Et(_2)O) | Anhydrous | Commercially Available | For work-up. |

| Saturated Sodium Thiosulfate (Na(_2)S(_2)O(_3)) Solution | - | Prepared in-house | For quenching excess iodine. |

| Saturated Sodium Bicarbonate (NaHCO(_3)) Solution | - | Prepared in-house | For washing. |

| Brine (Saturated NaCl Solution) | - | Prepared in-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4)) | - | Commercially Available | For drying organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Round-bottom flask | - | Standard laboratory equipment | |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment | |

| Ice bath | - | Standard laboratory equipment | |

| Separatory funnel | - | Standard laboratory equipment | |

| Rotary evaporator | - | Standard laboratory equipment | |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available | For reaction monitoring. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

-

Reagent Handling:

-

Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid creating dust.

-

Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

1. Reaction Setup:

1.1. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq, e.g., 5.0 g, 28.2 mmol).

1.2. Dissolve the starting material in anhydrous dichloromethane (DCM) (e.g., 100 mL).

1.3. To this solution, add triphenylphosphine (1.5 eq, e.g., 11.1 g, 42.3 mmol) and imidazole (2.0 eq, e.g., 3.84 g, 56.4 mmol). Stir the mixture at room temperature until all solids have dissolved.

1.4. Cool the reaction mixture to 0 °C using an ice bath.

2. Iodination Reaction:

2.1. In a separate flask, prepare a solution of iodine (1.5 eq, e.g., 10.7 g, 42.3 mmol) in anhydrous DCM (e.g., 50 mL).

2.2. Add the iodine solution dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. The reaction mixture will turn dark brown.

2.3. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

2.4. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

3. Reaction Work-up:

3.1. Once the reaction is complete (as determined by TLC), cool the mixture again to 0 °C in an ice bath.

3.2. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark brown color of the excess iodine disappears, and the solution becomes pale yellow or colorless.

3.3. Transfer the mixture to a separatory funnel.

3.4. Wash the organic layer sequentially with:

- Saturated aqueous sodium bicarbonate solution (2 x 50 mL).

- Water (2 x 50 mL).

- Brine (1 x 50 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

3.6. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid. The crude product will contain the desired (R)-1-Benzyl-3-iodopyrrolidine and triphenylphosphine oxide.

4. Purification:

4.1. The primary byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent. Add cold diethyl ether or a mixture of hexanes and ethyl acetate to the crude residue and stir vigorously. The triphenylphosphine oxide should precipitate as a white solid.

4.2. Filter off the precipitated triphenylphosphine oxide and wash the solid with a small amount of the cold solvent.

4.3. Concentrate the filtrate to yield the enriched crude product.

4.4. For higher purity, the product should be purified by flash column chromatography on silica gel.[6]

- Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The optimal eluent system should be determined by TLC analysis of the crude product.

- Procedure:

- Dissolve the crude product in a minimal amount of DCM.

- Adsorb the crude product onto a small amount of silica gel and dry it.

- Load the dried silica onto the top of the prepared column.

- Elute the column with the chosen solvent system, collecting fractions.

- Monitor the fractions by TLC.

- Combine the fractions containing the pure product.

4.5. Concentrate the combined pure fractions under reduced pressure to afford (R)-1-Benzyl-3-iodopyrrolidine as a pale yellow oil.

Characterization

The identity and purity of the synthesized (R)-1-Benzyl-3-iodopyrrolidine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (

H and -

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product and confirm the stereochemical inversion.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Impure or wet reagents/solvent. | - Extend the reaction time and monitor by TLC.- Ensure all reagents and the solvent are anhydrous. |

| Low Yield | - Loss of product during work-up (e.g., emulsion formation).- Inefficient purification. | - During extraction, add brine to help break emulsions.- Optimize the eluent system for column chromatography. |

| Presence of Triphenylphosphine Oxide in Final Product | - Incomplete removal during trituration and chromatography. | - Repeat the trituration step.- Use a less polar eluent system for chromatography to better separate the product from the highly polar triphenylphosphine oxide. |

| Low Enantiomeric Excess (e.e.) | - Racemization of the starting material or product.- Incomplete inversion during the S(_N)2 reaction. | - Ensure the starting material is of high enantiomeric purity.- The Appel reaction is generally highly stereospecific; however, side reactions could potentially lead to racemization. Ensure mild reaction conditions are maintained. |

Conclusion

This application note provides a detailed and reliable protocol for the stereospecific synthesis of (R)-1-Benzyl-3-iodopyrrolidine. By leveraging the well-established Appel reaction, this procedure allows for the efficient conversion of the corresponding (S)-alcohol with complete inversion of stereochemistry. The comprehensive guidelines on reaction execution, work-up, purification, and safety are intended to enable researchers to confidently produce this valuable chiral building block for applications in drug discovery and development.

References

-

A simple synthesis of substituted N-benzyl-3-pyrrolidinols. (2025). Taylor & Francis Online. [Link]

-

Reaction Procedure of Appel Reaction & Workup. (2017). Chem-Station. [Link]

- A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines. (2010).

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

-

Appel Reaction. (2025). J&K Scientific LLC. [Link]

-

Appel Reaction. Organic Chemistry Portal. [Link]

-

-

Reaction Work-up- Purify, Isolate Product.mov. (2012). YouTube. [Link]

-

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Science Journal of Chemistry. [Link]

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]

-

1-benzylindole. Organic Syntheses Procedure. [Link]

-

How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

-

Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. (2025). ResearchGate. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine. (2003).

-

(S)-3-Hydroxypyrrolidine hydrochloride. PubChem. [Link]

-

A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. (2015). PubMed. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).

-

(2-Propenoic acid, 3-iodo-, (2E)-). Organic Syntheses Procedure. [Link]

Sources

Scale-up synthesis of enantiomerically pure 3-iodopyrrolidines

Executive Summary

3-Iodopyrrolidines are high-value chiral scaffolds in medicinal chemistry, serving as precursors for cross-coupling reactions (Suzuki-Miyaura, Negishi) and nucleophilic substitutions to generate complex proline derivatives. While small-scale synthesis often utilizes the Appel reaction (

This guide details a robust, scalable 2-step protocol utilizing a sulfonate displacement strategy. This route prioritizes atom economy, purification efficiency, and safety, specifically addressing the thermal instability of secondary alkyl iodides.

Strategic Route Selection

In process chemistry, the "best" route is defined by scalability, safety, and waste management. We evaluated two primary pathways for synthesizing (S)-N-Boc-3-iodopyrrolidine from (R)-N-Boc-3-pyrrolidinol.

Route A: The Appel Reaction (Not Recommended for Scale)

-

Reagents:

, -

Mechanism: Direct

displacement of the alcohol. -

Scale-Up Bottleneck: Produces stoichiometric TPPO. For every 1 kg of product, ~1.5 kg of solid TPPO waste is generated. Removal requires chromatography or difficult precipitations, rendering it non-viable for multi-kilogram batches [1][5].

Route B: Sulfonate Displacement (Recommended)

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

), Sodium Iodide (NaI). -

Mechanism: Activation of alcohol to mesylate followed by Finkelstein displacement.

-

Scale-Up Advantage: By-products are water-soluble salts (

, NaOMs) and inorganic salts. Purification is achieved primarily through aqueous workup and crystallization/filtration, avoiding silica gel chromatography [4].

Visualizing the Process Logic

The following diagram illustrates the selected workflow and the critical decision points for maintaining enantiopurity.

Figure 1: Process flow for the inversion of (R)-alcohol to (S)-iodide via mesylate activation.

Detailed Experimental Protocol

Target Molecule: (S)-N-Boc-3-iodopyrrolidine Scale: 100 g Input Enantiomeric Excess (ee): >98% (Inversion)

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) while preventing racemization.

-

Reactor Setup: Charge a 2L jacketed reactor with (R)-N-Boc-3-pyrrolidinol (100 g, 0.53 mol) and Toluene (1000 mL, 10V).

-

Process Note: Toluene is preferred over DCM for scale-up due to higher flash point and easier solvent recovery.

-

-

Cooling: Cool the solution to -5°C .

-

Base Addition: Add Triethylamine (81 g, 0.80 mol, 1.5 eq).

-

Activation: Add Methanesulfonyl chloride (MsCl) (73 g, 0.64 mol, 1.2 eq) dropwise over 60 minutes.

-

Critical Parameter: Maintain internal temperature < 5°C . The reaction is highly exothermic.

-

-

Reaction Monitor: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

-

Workup:

Step 2: Finkelstein Displacement (Iodination)

Objective: Displacement of mesylate by iodide with complete Walden inversion.

-

Solvent Selection: Dissolve the crude mesylate (from Step 1) in 2-Butanone (MEK) (1000 mL).

-

Why MEK? Sodium Iodide (NaI) is soluble in MEK, but the byproduct (Sodium Mesylate) is insoluble. This precipitation drives the equilibrium forward (Le Chatelier’s principle). Acetone is a viable alternative but has a lower boiling point [2].

-

-

Reagent Addition: Add Sodium Iodide (NaI) (120 g, 0.80 mol, 1.5 eq).

-

Reaction: Heat to reflux (80°C) for 4–6 hours.

-

Process Control: Monitor the disappearance of mesylate. Prolonged heating can cause elimination to N-Boc-3-pyrroline.

-

-

Workup (The "Iodine Wash"):

-

Cool to room temperature.[2] Filter off the white solid precipitate (NaOMs).

-

Concentrate the filtrate to ~20% volume.

-

Dilute with MTBE (Methyl tert-butyl ether) (800 mL).

-

Wash with 10% Sodium Thiosulfate (

) .[2] This step is critical to remove free iodine ( -

Wash with water and brine.[2]

-

-

Isolation: Dry over

and concentrate under reduced pressure at < 35°C .

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Step 1) | < 5°C | High temps during MsCl addition lead to bis-alkylation or elimination side products. |

| Solvent (Step 2) | MEK or Acetone | Essential for Finkelstein conditions (solubility differential between NaI and NaOMs). |

| Workup Wash | Sodium Thiosulfate | Removes oxidative free iodine. |

| Drying Temp | < 40°C | Secondary alkyl iodides are thermally unstable. Overheating causes HI elimination to form 3-pyrroline. |

Stability & Storage (The "Hidden" Challenge)

Unlike their chloro- or bromo- counterparts, 3-iodopyrrolidines are prone to elimination and discoloration upon storage.

-

Decomposition Pathway:

The generated HI is autocatalytic, degrading the Boc group. -

Storage Protocol:

-

Store at -20°C .

-

Protect from light (amber bottles or foil-wrapped).

-

Add a stabilizer: Storing over a few chips of Copper turnings or Silver wool can scavenge free iodides/radicals.

-

Safety & PGI Management

-

Genotoxicity: Alkyl iodides are potential genotoxic impurities (PGIs) due to their alkylating ability.

-

Handling: Use double-gloving and work in a fume hood.

-

Destruction: Excess alkyl iodides in waste streams should be treated with nucleophilic scavengers (e.g., aqueous NaOH/thiosulfate) before disposal to prevent environmental release.

References

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

-

Smith, A. B., & Liu, H. (2022). "Finkelstein Reaction: A Review of Recent Advances and Applications." Organic Process Research & Development. Link

-

BenchChem. (2025).[3][4][5] "Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions." Application Note. Link

-

Logvinenko, I. G., et al. (2024).[6] "4-Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study." Organic Process Research & Development. Link

-

Organic Synthesis. (2023). "Alcohol to Iodide using Appel reaction - General Procedures." Link

Sources

Application Note: (R)-1-Benzyl-3-iodo-pyrrolidine in the Synthesis of Voltage-Gated Sodium Channel (NaV) Blockers

This is a comprehensive Application Note and Protocol guide for (R)-1-Benzyl-3-iodo-pyrrolidine , designed for researchers in medicinal chemistry and drug discovery.

Part 1: Introduction & Scientific Context[1][2]

The Clinical Imperative: Nav1.7 and Nav1.8

Voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8 , are genetically validated targets for the treatment of neuropathic pain. Loss-of-function mutations in the SCN9A gene (encoding Nav1.7) result in congenital insensitivity to pain, making this channel a "holy grail" for non-opioid analgesic development.

The Role of the Pyrrolidine Scaffold

Modern Nav1.7 inhibitors, such as those developed by Pfizer (e.g., PF-05089771 analogs), Genentech, and AbbVie, frequently utilize a pyrrolidine linker to orient pharmacophores within the channel's voltage-sensing domain (VSD4). The stereochemistry at the 3-position of the pyrrolidine ring is often a critical determinant of potency and selectivity.

(R)-1-Benzyl-3-iodo-pyrrolidine serves as a high-value chiral electrophile. It allows for the introduction of the pyrrolidine motif via nucleophilic substitution (

Part 2: Chemical Profile & Synthetic Utility

Structure and Reactivity[1][3][4]

-

Chemical Name: (R)-1-Benzyl-3-iodopyrrolidine

-

Mechanism of Action (Synthetic): Acts as a soft electrophile in

reactions. -

Stereochemical Integrity: The iodine atom is attached to a chiral center. Reaction with nucleophiles (e.g., phenols, amines) typically proceeds with inversion of configuration (Walden inversion).

-

Input: (R)-Iodide

-

Output: (S)-Substituted Product

-

Strategic Synthesis Pathway (The "Inversion Strategy")

To obtain the (S)-configuration in the final drug candidate (often the bioactive isomer), chemists start with the (R)-iodide. The (R)-iodide itself is synthesized from the commercially available (S)-alcohol via an Appel reaction (which also induces inversion).

Pathway:

(S)-Alcohol

Comparison of Leaving Groups

Why use the Iodide vs. Mesylate/Tosylate?

| Feature | (R)-Iodide | (R)-Mesylate/Tosylate |

| Reactivity | High (Excellent leaving group, weaker C-I bond) | Moderate |

| Stability | Lower (Light/Heat sensitive) | Higher |

| Reaction Conditions | Mild (Room Temp to 50°C) | Often requires higher heat |

| Side Reactions | Elimination to enamine (if base is too strong) | Slower elimination |

| Selectivity | Preferred for sterically hindered nucleophiles | Preferred for routine couplings |

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of (R)-1-Benzyl-3-iodo-pyrrolidine

Note: This protocol converts (S)-1-benzyl-3-pyrrolidinol to the (R)-iodide using the Appel reaction.

Reagents:

-

(S)-1-Benzyl-3-pyrrolidinol (1.0 equiv)[1]

-

Triphenylphosphine (

) (1.2 equiv) -

Imidazole (1.5 equiv)

-

Iodine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Add -

Iodine Addition: Cool the solution to 0°C. Add Iodine portion-wise over 15 minutes. The solution will turn dark orange/brown and then fade to a yellow suspension as the adduct forms.

-

Substrate Addition: Add (S)-1-Benzyl-3-pyrrolidinol dropwise (dissolved in minimal DCM) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM). The alcohol spot (polar) should disappear; the iodide spot (less polar) will appear.

-

-

Workup:

-

Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (color changes from orange to clear). -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate -

Critical Step: The residue will contain massive amounts of Triphenylphosphine oxide (

).

-

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient 0-5% Methanol in DCM (or Ethyl Acetate/Hexanes).

-

Note: The iodide is often unstable on silica for long periods; move quickly.

-

-

Storage: Store under

at -20°C, protected from light (amber vial).

Protocol B: Coupling to Synthesis Nav1.7 Blocker Intermediate

Application: Coupling the (R)-iodide to a Phenol core (e.g., an aryl sulfonamide precursor).

Reagents:

-

Aryl Sulfonamide Phenol Core (Nucleophile) (1.0 equiv)

-

(R)-1-Benzyl-3-iodo-pyrrolidine (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Phenol Core in DMF (0.1 M).

-

Base Activation: Add

and stir at RT for 30 minutes to generate the phenoxide anion. -

Coupling: Add (R)-1-Benzyl-3-iodo-pyrrolidine (dissolved in DMF) dropwise.

-

Heating: Heat the reaction to 60°C for 12–18 hours.

-

Caution: Do not overheat (>80°C) to avoid

-elimination of the iodide to the pyrroline side-product.

-

-

Workup: Dilute with Ethyl Acetate, wash with water (5x) to remove DMF. Dry and concentrate.

-

Result: The product is the (S)-Ether derivative (Inversion of configuration).

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the stereochemical inversion pathway critical for maintaining chiral integrity in drug synthesis.

Caption: Stereochemical pathway showing the double-inversion strategy to retain (S)-configuration in the final Nav1.7 blocker.

Part 5: Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Iodination) | Formation of elimination product (Enamine) | Keep temperature < 0°C during addition.[2] Ensure anhydrous conditions. |

| Racemization | Iodide instability or excessive heat | Avoid heating the iodide >40°C during workup. Use immediately. |

| Sticky Solid (Workup) | Triturate the crude residue with cold Hexanes/Ether ( | |

| No Reaction (Coupling) | Nucleophile too weak | Switch solvent to DMF or DMSO; Add catalytic KI (Finkelstein condition) if using Chloride/Mesylate, but not needed for Iodide. |

Part 6: References

-

Vertex Pharmaceuticals. (2012). Discovery of pyrrolo-benzo-1,4-diazines as potent Na(v)1.7 sodium channel blockers. Bioorganic & Medicinal Chemistry Letters.

-

Pfizer Inc. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers. Bioorganic & Medicinal Chemistry Letters.

-

Guidechem. (2023). Synthesis method of (S)-1-Benzyl-3-pyrrolidinol and derivatives.

-

AbbVie. (2022).[3] Discovery of ABBV-318 and analogs as small molecule Nav1.7/Nav1.8 blockers. Bioorganic & Medicinal Chemistry.

-

Organic Syntheses. (1990). General protocols for conversion of Alcohols to Iodides (Appel Reaction).

Sources

- 1. (S)-1-Benzyl-3-hydroxypyrrolidine | CymitQuimica [cymitquimica.com]

- 2. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 3. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common side reactions in the iodination of N-benzyl-3-hydroxypyrrolidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the iodination of N-benzyl-3-hydroxypyrrolidine. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

N-benzyl-3-hydroxypyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its conversion to the corresponding iodide is a key step in many synthetic routes, often accomplished via nucleophilic substitution reactions. However, this process is not without its complexities, and a number of side reactions can occur, leading to reduced yields and purification challenges. This guide will walk you through the most common issues, their underlying causes, and effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of N-benzyl-3-hydroxypyrrolidine?

The conversion of a secondary alcohol like N-benzyl-3-hydroxypyrrolidine to an alkyl iodide is typically achieved through methods that activate the hydroxyl group, turning it into a good leaving group for subsequent nucleophilic attack by an iodide ion. The most prevalent method is the Appel reaction .[2][3][4] This reaction utilizes triphenylphosphine (PPh₃) and an iodine source, such as molecular iodine (I₂) or carbon tetraiodide (CI₄).[3] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[5]

Other methods include using red phosphorus and iodine, which in situ generate phosphorus(III) iodide (PI₃).[6] Additionally, systems like sodium borohydride and iodine have been reported for the iodination of certain alcohols, although their effectiveness can vary with the substrate.

Q2: I am observing a significant amount of a white, crystalline solid that is difficult to separate from my product. What is it and how can I remove it?

This is a classic issue encountered during the Appel reaction. The white, crystalline solid is almost certainly triphenylphosphine oxide (Ph₃P=O) , a stoichiometric byproduct of the reaction.[5][7] While its formation drives the reaction to completion, its removal can be problematic due to its polarity and solubility in many organic solvents.

Troubleshooting and Solutions:

-

Filtration: In some cases, if the reaction is performed in a non-polar solvent, the triphenylphosphine oxide may precipitate and can be removed by filtration.[8]

-

Chromatography: Column chromatography is a highly effective method for separating the desired iodinated product from triphenylphosphine oxide.[9] A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) will typically allow for good separation.

-

Aqueous Extraction: While less common, in some instances, repeated washing with water or brine during the workup can help to remove some of the triphenylphosphine oxide, although its solubility in water is low.

-

Alternative Reagents: To circumvent this purification issue, consider using alternative phosphine reagents, such as triethyl phosphite ((EtO)₃P). The resulting byproduct, triethyl phosphate, is more water-soluble and can be more easily removed by aqueous washing.[10]

Troubleshooting Guide: Common Side Reactions